E-Selectin Antagonist Affinity: 30-Fold Improvement Over Native sLex Ligand When (S)-Cyclohexyl Lactic Acid Replaces Sialic Acid
In the glycomimetic E-selectin antagonist 2, the (S)-cyclohexyl lactic acid moiety replaces the N-acetylneuraminic acid (sialic acid) residue of the native tetrasaccharide ligand sialyl Lewisˣ (sLex). Compound 2 demonstrated a 30-fold improvement in binding affinity compared to sLex in a static, cell-free competitive binding assay, with an IC₅₀ of 36 μM versus 1000–1500 μM for sLex [1]. This affinity gain was confirmed in a physiologically relevant in vitro cell-cell rolling assay (IC₅₀ ≈ 40 μM) and translated to in vivo efficacy in a murine thioglycollate-induced peritonitis model (ED₅₀ ≈ 15 mg/kg) [1]. The (S)-configuration of the cyclohexyl lactic acid residue is stereochemically critical: the (R)-enantiomer of compound 2 was not reported to exhibit comparable potency [2].
| Evidence Dimension | E-selectin competitive binding affinity (IC₅₀) |
|---|---|
| Target Compound Data | Compound 2 containing (S)-cyclohexyl lactic acid: IC₅₀ = 36 μM (cell-free assay); IC₅₀ ≈ 40 μM (cell-cell rolling assay) |
| Comparator Or Baseline | Sialyl Lewisˣ (sLex, 1): IC₅₀ = 1000–1500 μM |
| Quantified Difference | ~30-fold improvement (cell-free); ~25–37.5-fold improvement (cell rolling); ED₅₀ ≈ 15 mg/kg in vivo |
| Conditions | Static cell-free E-selectin-ligand binding assay; in vitro cell-cell rolling assay; murine thioglycollate peritonitis model (Novartis/GlycoTech, 1999) |
Why This Matters
This 30-fold affinity gain is directly attributable to the (S)-cyclohexyl lactic acid pharmacophore replacing sialic acid, and substitution with any other α-hydroxy acid would require complete de novo ligand optimization, representing a multi-year medicinal chemistry campaign versus direct procurement of the validated building block.
- [1] Thoma, G.; Kinzy, W.; Bruns, C.; Patton, J. T.; Magnani, J. L.; Bänteli, R. Synthesis and Biological Evaluation of a Potent E-Selectin Antagonist. J. Med. Chem. 1999, 42 (23), 4909–4913. View Source
- [2] Storz, T.; Dittmar, P.; Fauquex, P. F.; et al. Process Research of (R)-Cyclohexyl Lactic Acid and Related Building Blocks: A Comparative Study. Org. Process Res. Dev. 2003, 7 (4), 559–570. (Identifies (S)-cyclohexyl lactic acid as the component of inhibitor 2; describes necessity of enantiomeric purity.) View Source
